An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-Bromo-3,3,3-trifluoroprop-1-ene
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-Bromo-3,3,3-trifluoroprop-1-ene
Introduction: In the landscape of modern chemical synthesis, the strategic incorporation of fluorine-containing moieties is a cornerstone of innovation, particularly within the pharmaceutical, agrochemical, and materials science sectors. Organofluorine compounds are distinguished by the unique properties conferred by the carbon-fluorine bond, the strongest single bond in organic chemistry, which imparts high thermal and metabolic stability.[1] The trifluoromethyl group (–CF₃) is especially prized for its ability to modulate a molecule's electronic character, lipophilicity, and binding affinity, making it a critical component in the design of effective drug candidates.[2]
This guide focuses on 1-Bromo-3,3,3-trifluoroprop-1-ene (BTP), a halogenated alkene with the chemical formula C₃H₂BrF₃.[3][4] Its molecular architecture, featuring both a reactive vinyl bromide and an influential trifluoromethyl group, establishes it as a versatile and highly valuable building block for organic synthesis.[1] This document provides an in-depth exploration of its physicochemical properties, synthesis, core reactivity, and applications, with a focus on the mechanistic rationale behind its synthetic transformations.
Physicochemical Properties
1-Bromo-3,3,3-trifluoroprop-1-ene is a volatile liquid whose properties are largely dictated by its low molecular weight and the strong electronegativity of its fluorine and bromine atoms. A summary of its key physical and chemical identifiers is presented below.
| Property | Value | Source |
| Molecular Formula | C₃H₂BrF₃ | PubChem[3] |
| Molecular Weight | 174.95 g/mol | PubChem[3] |
| CAS Number | 460-33-3 (for the E/Z mixture) | EPA DSSTox[3] |
| IUPAC Name | 1-bromo-3,3,3-trifluoroprop-1-ene | PubChem[3] |
| Boiling Point | 39-40°C | ECHEMI[5] |
| Density | 1.728±0.06 g/cm³ (Predicted) | ECHEMI[5] |
| Refractive Index | 1.393 | ECHEMI[5] |
| SMILES | C(=CBr)C(F)(F)F | PubChem[3] |
Synthesis Strategies
The efficient synthesis of 1-Bromo-3,3,3-trifluoroprop-1-ene is critical for its widespread application. While several methods have been explored, the direct hydrobromination of a suitable precursor has emerged as the most commercially viable approach.
Preferred Method: Hydrobromination of 3,3,3-Trifluoropropyne
The most cost-effective and scalable synthesis involves the reaction of 3,3,3-trifluoropropyne with hydrogen bromide (HBr).[6] This method offers high yields and avoids the costly reagents associated with older, multi-step processes.[6]
Causality of Experimental Choices:
-
Reactants: 3,3,3-trifluoropropyne serves as the trifluoromethylated C3 backbone. HBr is the simplest and most direct source for the required bromine atom.
-
Temperature: The reaction is typically conducted at elevated temperatures (50-350°C) to ensure a sufficient reaction rate. The optimal temperature is determined by monitoring heat release or product formation.[6]
-
Catalyst/Solvent: While the reaction can proceed without a solvent, ionic liquids such as 1-alkyl-3-methylimidazolium bromide can be used, though they are not essential.[6] The choice to proceed neat (without solvent) is often preferred for large-scale production to simplify purification and reduce costs.
Experimental Protocol: Synthesis via Hydrobromination
-
Reactor Setup: A suitable high-pressure reactor equipped with heating, stirring, and gas inlet/outlet ports is charged with a heated catalyst/solvent mixture if used, or simply prepared for direct gas feed.
-
Reagent Introduction: Gaseous 3,3,3-trifluoropropyne and hydrogen bromide are premixed, typically with a molar ratio favoring HBr to drive the reaction to completion.
-
Reaction Execution: The gas mixture is passed through the heated reaction zone. The temperature is maintained between 50-350°C. The reaction progress is monitored by analyzing the output stream via gas chromatography (GC).
-
Work-up and Purification: The product stream is passed through a scrubber containing a dilute aqueous base (e.g., sodium hydroxide) to neutralize any unreacted HBr. The resulting crude product is then purified by distillation to yield 1-Bromo-3,3,3-trifluoroprop-1-ene.
Caption: Synthesis of BTP via hydrobromination.
Alternative Method: Bromination-Dehydrobromination
An older, less economical method involves the bromination of 3,3,3-trifluoropropene, followed by a base-mediated dehydrobromination to yield the desired product.[6] This two-step process is generally more expensive and less suitable for large-scale industrial production.[6]
Core Reactivity and Mechanistic Insights
The synthetic utility of 1-Bromo-3,3,3-trifluoroprop-1-ene stems from its two distinct reactive sites: the carbon-bromine bond and the electron-deficient carbon-carbon double bond. This dual reactivity allows for a wide array of transformations.
Palladium-Catalyzed Cross-Coupling Reactions
The vinyl bromide moiety is an excellent handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[7] These reactions provide a powerful platform for elaborating molecular complexity.
Trustworthiness of the Protocol: The following protocol is self-validating. The progress of the reaction can be reliably monitored by Thin-Layer Chromatography (TLC) or GC-MS. Successful coupling is confirmed by the disappearance of the starting materials and the appearance of a new, less polar product spot (TLC) or a new peak with the expected mass (GC-MS).
Experimental Protocol: Representative Suzuki-Miyaura Coupling
-
Inert Atmosphere: A reaction flask is charged with 1-Bromo-3,3,3-trifluoroprop-1-ene (1.0 equiv), an arylboronic acid (1.2 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv). The flask is sealed with a septum and purged with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Causality: An inert atmosphere is critical because the palladium(0) active catalyst is readily oxidized by oxygen, which would halt the catalytic cycle.
-
-
Solvent and Catalyst Addition: Anhydrous solvent (e.g., a mixture of Toluene and Water, or Dioxane) is added via syringe. The palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) is then added.
-
Causality: The choice of ligand (e.g., PPh₃) is crucial; it stabilizes the palladium center and modulates its reactivity. The base is required to activate the boronic acid, forming a more nucleophilic boronate species.
-
-
Reaction: The mixture is heated (typically 80-100°C) with vigorous stirring. The reaction is monitored periodically by TLC or GC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure trifluoromethylated styrene derivative.
Caption: Generalized catalytic cycle for Suzuki coupling.
Cycloaddition Reactions
The electron-withdrawing trifluoromethyl group polarizes the double bond, making 1-Bromo-3,3,3-trifluoroprop-1-ene a competent dipolarophile in [3+2] cycloaddition reactions. This provides a direct route to valuable five-membered trifluoromethylated heterocycles.[8][9]
Experimental Protocol: Hypothetical [3+2] Cycloaddition with an Azide
-
Reaction Setup: In a round-bottom flask, 1-Bromo-3,3,3-trifluoroprop-1-ene (1.0 equiv) and an organic azide (e.g., benzyl azide, 1.1 equiv) are dissolved in a suitable solvent like toluene.
-
Execution: The solution is heated to reflux (approx. 110°C) and stirred. The reaction is monitored by TLC for the consumption of the starting materials.
-
Causality: Heat provides the necessary activation energy for the cycloaddition to occur. The reaction is a concerted pericyclic process.
-
-
Work-up and Purification: After the reaction is complete, the solvent is removed in vacuo. The resulting residue is purified by column chromatography to isolate the trifluoromethylated triazoline product.
Caption: Workflow for a [3+2] cycloaddition reaction.
Applications in Drug Development and Materials Science
Pharmaceutical and Agrochemical Synthesis
The trifluoromethyl group is a "super-substituent" in medicinal chemistry. Its introduction into a drug candidate can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism and improve bioavailability by increasing lipophilicity. 1-Bromo-3,3,3-trifluoroprop-1-ene serves as a key intermediate to install a CF₃-vinyl synthon, which can be further modified to access a wide range of complex fluorinated molecules.[1][2]
Advanced Materials and Fire Suppression
1-Bromo-3,3,3-trifluoroprop-1-ene has been investigated as a highly effective fire suppressant and a potential replacement for ozone-depleting substances like Halon 1301.[10] Its fire-extinguishing mechanism is twofold: it acts physically by absorbing heat and chemically by releasing bromine radicals that interrupt the radical chain reactions of combustion.[10][11] The presence of the double bond ensures it has a very short atmospheric lifetime, resulting in a zero ozone depletion potential.[10]
Safety and Handling
As with any reactive chemical, proper handling of 1-Bromo-3,3,3-trifluoroprop-1-ene is essential. It is classified as an irritant and may have other health effects.[5]
| Hazard Information | Precautionary Measures |
| Hazards | Irritating to eyes, respiratory system, and skin.[5] Harmful if swallowed or inhaled. Suspected of causing genetic defects and damaging fertility.[12] |
| Handling | Use only in a well-ventilated area, preferably a chemical fume hood.[12][13] Avoid contact with skin and eyes. Avoid breathing vapors.[13] |
| PPE | Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13] May require refrigeration to maintain quality.[12] |
First Aid Measures:
-
Inhalation: Remove the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[13][14]
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[13]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[13]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[13]
Conclusion
1-Bromo-3,3,3-trifluoroprop-1-ene is a strategically important building block whose value is derived from the synergistic reactivity of its vinyl bromide and trifluoromethyl-substituted alkene functionalities. It provides efficient access to a diverse range of complex fluorinated molecules through well-established synthetic transformations like palladium-catalyzed cross-coupling and cycloaddition reactions. Its utility in creating novel therapeutics and advanced materials, coupled with its favorable environmental profile as a fire suppressant, ensures its continued relevance and application in modern chemical research and development.
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